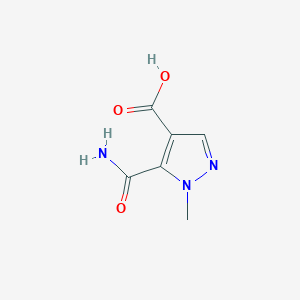
N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the cyanophenyl group (a phenyl ring with a cyano group) and the carboxamide group (derived from carboxylic acids) suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached functional groups. The cyanophenyl group would contribute to the aromaticity of the molecule, while the carboxamide group could participate in hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and its charge distribution would influence properties like solubility, melting point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including leukemia, breast cancer, and lung cancer. Its mechanism of action involves inhibiting key enzymes or pathways crucial for cancer cell survival and proliferation .
Antimicrobial Properties
“N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” exhibits antimicrobial activity against bacteria, fungi, and parasites. It has been evaluated as a potential treatment for infectious diseases .
Anti-inflammatory and Analgesic Effects
Studies suggest that this compound possesses anti-inflammatory and analgesic properties. It may modulate inflammatory pathways and provide pain relief .
Antihypertensive Potential
Researchers have explored its effects on blood pressure regulation. The compound may act as an antihypertensive agent by influencing calcium channels or other relevant pathways .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Preliminary investigations indicate that this compound could be a potential treatment for leishmaniasis .
ADME-Tox Properties
Efforts have been made to optimize the druglikeness and pharmacokinetic properties of this compound. Novel synthetic methodologies have been explored to enhance its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile .
These applications highlight the diverse potential of “N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” in the field of medicinal chemistry. Further research and clinical trials are necessary to fully understand its therapeutic value and safety profile . If you’d like more details on any specific aspect, feel free to ask!
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for a compound like this could be vast. It could be studied for potential medicinal applications, given the prevalence of pyrazole derivatives in medicinal chemistry. Additionally, its chemical reactivity could be explored further to develop new synthetic methods or materials .
Eigenschaften
IUPAC Name |
N-[2-(4-cyanoanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-20-9-12(15(19-20)23-2)14(22)17-8-13(21)18-11-5-3-10(7-16)4-6-11/h3-6,9H,8H2,1-2H3,(H,17,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLHBINTMPEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2775483.png)
![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)
![2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775487.png)
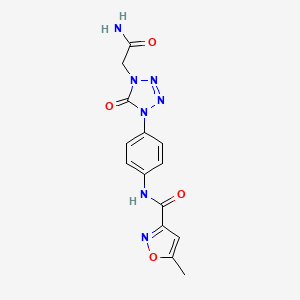
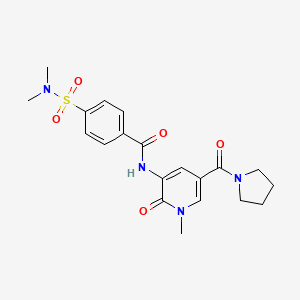
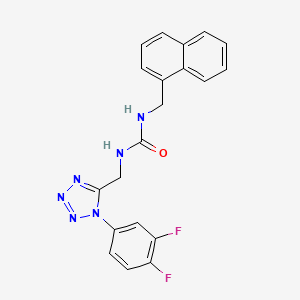
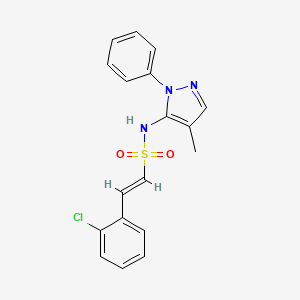
![Methyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775496.png)
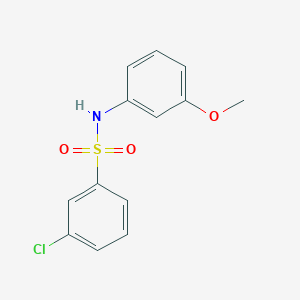
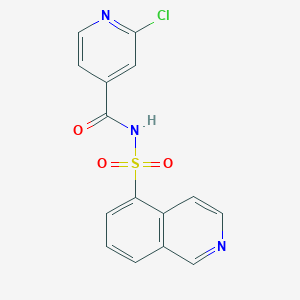
![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)

